1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one
Description
1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one is an aromatic ketone derivative characterized by a propan-2-one backbone substituted with a phenyl ring containing a chloromethyl (-CH₂Cl) group at the para position and a methylthio (-SMe) group at the meta position.
Properties
Molecular Formula |
C11H13ClOS |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-[4-(chloromethyl)-3-methylsulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-8(13)5-9-3-4-10(7-12)11(6-9)14-2/h3-4,6H,5,7H2,1-2H3 |
InChI Key |
XTVVZCRFMRLROA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)CCl)SC |
Origin of Product |
United States |
Biological Activity
1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one, also known as a methylthio derivative, has been investigated for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's structure suggests various mechanisms of action that could be explored further in medicinal chemistry.
The compound features a chloromethyl group and a methylthio group, which contribute to its reactivity and biological activity. Its chemical structure can be represented as follows:
Antimicrobial Properties
Research has indicated that 1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Bacillus subtilis | 18 | 16 |
| Escherichia coli | 10 | 64 |
Anticancer Activity
In vitro studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines, including human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116). The compound exhibited IC50 values indicating significant cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20.5 ± 1.2 |
| HCT-116 | 25.3 ± 0.8 |
The biological activity of 1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one may be attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Binding : It might bind to receptors involved in apoptosis, triggering cell death in cancerous cells.
Case Studies
Several studies have focused on the synthesis and biological evaluation of similar compounds:
- Study on Methylthio Derivatives : A series of methylthio derivatives were synthesized, with some showing enhanced antimicrobial activity compared to their non-methylthio counterparts. The presence of the methylthio group was critical for their increased potency against bacterial strains .
- Anticancer Screening : Research involving the screening of various substituted phenylpropanones revealed that compounds with chloromethyl and methylthio substitutions displayed promising anticancer properties, particularly against MCF-7 cells .
Comparison with Similar Compounds
Key Observations :
- The chloromethyl group in the target compound enhances electrophilicity, making it reactive in nucleophilic substitution reactions, unlike the trifluoromethyl group in , which is electron-withdrawing and stabilizes adjacent charges.
Physicochemical Properties
Notes:
- The chloromethyl group increases molecular weight and logP compared to non-halogenated analogs.
- Trifluoromethyl groups reduce logP due to increased polarity .
Preparation Methods
Direct Chlorination of Propan-2-one Precursors
A primary method involves the chlorination of 1-(3-(methylthio)phenyl)propan-2-one using chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction proceeds via electrophilic aromatic substitution, where the chloromethyl group is introduced at the para position relative to the methylthio group.
Reaction Conditions:
- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Temperature: 0–5°C (to minimize side reactions)
- Catalyst: None required; excess chlorinating agent drives the reaction
- Yield: 68–72% (reported for analogous compounds)
Mechanistic Insight:
The chlorinating agent generates a chloronium ion (Cl+), which attacks the electron-rich aromatic ring. Steric hindrance from the methylthio group directs substitution to the 4-position.
Two-Step Chloromethylation
An alternative approach involves initial synthesis of 1-(3-(methylthio)phenyl)propan-2-one followed by chloromethylation using formaldehyde and hydrochloric acid (HCl) under acidic conditions.
Procedure:
- Step 1: Condensation of 3-(methylthio)phenol with acetone to form 1-(3-(methylthio)phenyl)propan-2-one.
- Step 2: Chloromethylation via the Blanc reaction, employing paraformaldehyde and HCl gas in acetic acid.
Optimization Data:
| Parameter | Value |
|---|---|
| Reaction Time | 12–16 hours |
| Temperature | 40–50°C |
| Yield | 58–64% |
Friedel-Crafts Acylation for Ketone Formation
Acylation of Substituted Benzene Derivatives
Friedel-Crafts acylation is employed to introduce the propan-2-one moiety. 4-(Chloromethyl)-3-(methylthio)benzoyl chloride is reacted with acetyl chloride in the presence of Lewis acids like aluminum chloride (AlCl3).
Reaction Scheme:
$$
\text{4-(Chloromethyl)-3-(methylthio)benzoyl chloride} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} \text{1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one}
$$
Key Observations:
One-Pot Synthesis via In Situ Acid Chloride Formation
A streamlined protocol involves generating the benzoyl chloride intermediate in situ from 4-(chloromethyl)-3-(methylthio)benzoic acid using thionyl chloride, followed by immediate acylation.
Advantages:
- Eliminates intermediate isolation, reducing reaction time.
- Higher purity due to minimized exposure to moisture.
Performance Metrics:
| Metric | Value |
|---|---|
| Total Yield | 70–75% |
| Purity (HPLC) | ≥98% |
Condensation and Functional Group Interconversion
Aldol Condensation Strategy
A less common but viable route utilizes aldol condensation between 4-(chloromethyl)-3-(methylthio)benzaldehyde and acetone under basic conditions.
Conditions:
- Base: Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
- Solvent: Ethanol/water mixture
- Temperature: 25–30°C
Challenges:
Reductive Amination Followed by Oxidation
In this indirect method, 4-(chloromethyl)-3-(methylthio)benzylamine is condensed with acetone to form an imine, which is subsequently oxidized to the ketone using Jones reagent (CrO3/H2SO4).
Reaction Pathway:
$$
\text{Benzylamine} + \text{Acetone} \rightarrow \text{Imine} \xrightarrow{\text{CrO}_3} \text{Ketone}
$$
Efficiency:
- Overall Yield: 60–65%
- Drawback: Toxicity of chromium-based oxidants.
Comparative Analysis of Synthetic Routes
The table below evaluates the four primary methods based on yield, scalability, and practicality:
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Direct Chlorination | 68–72 | Moderate | High |
| Friedel-Crafts Acylation | 76–82 | High | Moderate |
| Aldol Condensation | 50–55 | Low | Low |
| Reductive Amination | 60–65 | Moderate | Low |
Key Findings:
Q & A
(Basic) What are the common synthetic routes for preparing 1-(4-(Chloromethyl)-3-(methylthio)phenyl)propan-2-one?
The compound can be synthesized via Claisen-Schmidt condensation , a method widely used for aryl ketone derivatives. For example, analogous chalcone derivatives are prepared by reacting substituted acetophenones with aldehydes in ethanol under basic conditions (e.g., aqueous NaOH) . Optimize reaction parameters (e.g., solvent polarity, base strength) to control regioselectivity of the chloromethyl and methylthio substituents. Purification typically involves recrystallization or column chromatography to isolate the product from byproducts like unreacted aldehydes or oligomers .
(Basic) Which spectroscopic and analytical methods are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : Assign peaks based on substituent electronic effects (e.g., deshielding of aromatic protons near electron-withdrawing chloromethyl groups) .
- FT-IR : Confirm carbonyl (C=O) stretch (~1700 cm⁻¹) and methylthio (C-S) vibrations (~650 cm⁻¹) .
- Mass Spectrometry (MS) : Validate molecular ion peaks and fragmentation patterns consistent with the proposed structure .
- Elemental Analysis : Verify purity by matching experimental and theoretical C/H/N/S ratios .
(Advanced) How can researchers address contradictions in spectroscopic data during structural elucidation?
Conflicting data (e.g., unexpected NMR splitting or IR bands) may arise from conformational isomerism or degradation products . Strategies include:
- Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation around the ketone group) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
- Control experiments : Monitor sample stability under storage/analysis conditions to rule out degradation (e.g., oxidation of methylthio groups) .
(Advanced) What computational methods can predict the reactivity of the chloromethyl and methylthio groups?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the chloromethyl group may exhibit higher electrophilicity due to inductive effects .
- Molecular docking : Model interactions with biological targets (e.g., enzymes) to guide functionalization for medicinal chemistry applications .
(Basic) What safety precautions are critical when handling this compound?
- Chloromethyl group hazards : Potential lachrymatory effects; use fume hoods and nitrile gloves.
- Methylthio group stability : Store under inert atmosphere (N₂/Ar) to prevent oxidation to sulfoxides/sulfones .
- Waste disposal : Neutralize acidic/basic byproducts before disposal according to institutional guidelines .
(Advanced) How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?
- Solvent screening : Polar aprotic solvents (e.g., DMF) may enhance reaction rates but increase side reactions; balance with greener alternatives (e.g., ethanol/water mixtures) .
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) or phase-transfer agents can improve yield and selectivity .
- In-line monitoring : Use HPLC or UV-Vis spectroscopy to track reaction progress and terminate at optimal conversion .
(Advanced) What strategies validate the compound’s stability in biological assays?
- Forced degradation studies : Expose the compound to extremes of pH, temperature, and light, then analyze degradation products via LC-MS .
- Metabolic stability assays : Use liver microsomes to assess susceptibility to cytochrome P450-mediated oxidation, particularly at the methylthio moiety .
(Basic) How is crystallographic data used to confirm the compound’s structure?
- Single-crystal X-ray diffraction : Resolve bond lengths/angles, confirming the spatial arrangement of substituents. For example, dihedral angles between aromatic rings in analogous compounds are typically 5–15° .
- Cambridge Structural Database (CSD) : Compare with structurally similar propanone derivatives to validate intermolecular interactions (e.g., C-H···O hydrogen bonds) .
(Advanced) What are the challenges in synthesizing enantiomerically pure derivatives of this compound?
- Chiral auxiliaries : Use (-)-menthol or Evans’ oxazolidinones to induce asymmetry during ketone functionalization .
- Chiral chromatography : Separate enantiomers using columns with cellulose-based stationary phases .
(Advanced) How do substituent electronic effects influence the compound’s spectroscopic and chemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
